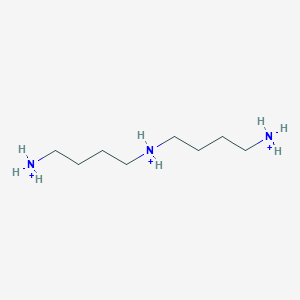

Sym-homospermidinium(3+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H24N3+3 |

|---|---|

Molecular Weight |

162.3 g/mol |

IUPAC Name |

bis(4-azaniumylbutyl)azanium |

InChI |

InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2/p+3 |

InChI Key |

UODZHRGDSPLRMD-UHFFFAOYSA-Q |

Canonical SMILES |

C(CC[NH2+]CCCC[NH3+])C[NH3+] |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Network Integration of Sym Homospermidine

Elucidation of Canonical and Alternative Biosynthetic Routes for sym-Homospermidine (B1197146)

The production of sym-homospermidine in nature is not monolithic; rather, it is characterized by the existence of both a primary, well-established pathway and alternative enzymatic systems. nih.gov The canonical route relies on the activity of homospermidine synthase (HSS), while alternative pathways have been identified that involve orthologues of deoxyhypusine (B1670255) synthase. nih.govnih.gov This enzymatic duality underscores the metabolic flexibility and evolutionary adaptability of organisms that synthesize this important polyamine.

Homospermidine Synthase (HSS)-Dependent Biogenesis Pathways

The most well-characterized pathway for sym-homospermidine synthesis is catalyzed by homospermidine synthase (HSS). nih.govnih.gov This enzyme facilitates the formation of sym-homospermidine from two molecules of putrescine in an NAD+-dependent reaction. cdnsciencepub.com

Homospermidine synthase (HSS) is a key enzyme in the polyamine metabolism of many proteobacteria and is also found in some plants where it is the first pathway-specific enzyme in the biosynthesis of pyrrolizidine (B1209537) alkaloids. nih.govnih.gov The enzyme catalyzes the NAD+-dependent transfer of an aminobutyl group. nih.gov

A common feature of bacterial and eukaryotic HSS is the use of NAD(H) as a prosthetic group. nih.gov The reaction mechanism involves NAD+ acting as a hydride acceptor in the initial step and subsequently as a hydride donor. cdnsciencepub.com Structural studies of bacterial HSS from Blastochloris viridis reveal two distinct substrate binding sites, with one being highly specific for putrescine. nih.gov Unlike deoxyhypusine synthase (DHS), the active site of bacterial HSS resides within a single subunit and does not form a Schiff base intermediate with the substrate. nih.govresearchgate.net Cation-π interactions involving a conserved tryptophan residue are proposed to be crucial for stabilizing high-energy transition states during catalysis. nih.gov

The substrate specificity of HSS can vary between organisms. Plant HSS is highly specific for putrescine and spermidine (B129725), where spermidine can serve as the donor of the 4-aminobutanyl moiety that is combined with a second molecule of putrescine. cdnsciencepub.com In this case, 1,3-diaminopropane (B46017) is released as a byproduct. cdnsciencepub.com Kinetic studies have shown that the putrescine semialdehyde moiety of spermidine is incorporated into homospermidine with the same affinity and activity as putrescine itself. cdnsciencepub.com

Bacterial HSS, such as the one from Rhodopseudomonas viridis, exhibits a broader substrate specificity. cdnsciencepub.comcapes.gov.br While putrescine is the primary substrate, this enzyme can also utilize other diamines in the presence of putrescine or spermidine as donors of the 4-aminobutyl group, leading to the formation of various N-(4-aminobutyl)derivatives. capes.gov.br When spermidine is the sole substrate, the R. viridis HSS can produce homospermidine, putrescine, and diaminopropane (B31400). capes.gov.br The expression of diverse HSS orthologues in Escherichia coli has demonstrated the in vivo production of co-products like diaminopropane and N(1)-aminobutylcadaverine alongside sym-homospermidine. nih.gov

Table 1: Substrate Specificity and Products of Homospermidine Synthase (HSS) from Different Sources

| Enzyme Source | Primary Substrate(s) | Other Accepted Substrates (in the presence of a primary donor) | Reaction Products |

| Plant (e.g., Eupatorium cannabinum) | Putrescine, Spermidine | --- | sym-Homospermidine, 1,3-Diaminopropane |

| Bacteria (e.g., Rhodopseudomonas viridis) | Putrescine | 1,3-Diaminopropane, Cadaverine, 1,6-Diaminohexane | sym-Homospermidine, N-(4-aminobutyl)derivatives |

| Diverse Bacterial HSS (expressed in E. coli) | Putrescine | --- | sym-Homospermidine, Diaminopropane, N(1)-aminobutylcadaverine |

Phylogenetic analyses reveal that homospermidine synthase (HSS) has a fascinating evolutionary history, originating from the duplication of a gene encoding deoxyhypusine synthase (DHS). nih.govnih.govpnas.org DHS is an essential enzyme in primary metabolism, involved in the post-translational activation of the eukaryotic initiation factor 5A (eIF5A). nih.gov The HSS gene in plants that produce pyrrolizidine alkaloids (PAs) evolved from the highly conserved DHS gene, likely as a response to the selective pressure of herbivory. pnas.org

The evolution of HSS from DHS has occurred independently on multiple occasions throughout the evolution of angiosperms. dhpsfoundation.org For instance, in the Convolvulaceae family, HSS is believed to have evolved only once, followed by instances of gene loss or pseudogenization in some lineages. nih.govnih.gov In other plant groups, such as the monocots, Boraginales, and Asteraceae, independent gene duplication events have been identified. nih.gov Following gene duplication, the new HSS gene copy underwent periods of varying selection pressures, including purifying selection, relaxed functional constraints, and positive Darwinian selection, leading to its new function. nih.govuni-kiel.de Site-specific mutagenesis experiments have confirmed that substituting sites predicted to be under positive selection can convert a DHS into an HSS. nih.gov

In bacteria, HSS appears to have evolved vertically, primarily within the alpha-Proteobacteria. nih.gov The enzyme is structurally related to lysine (B10760008) metabolic enzymes and, along with carboxyspermidine (B1264299) dehydrogenase, evolved from the aspartate family of pathways. nih.gov

While vertical evolution of HSS is observed in alpha-Proteobacteria, the dissemination of this enzyme to other domains of life has been significantly influenced by horizontal gene transfer (HGT). nih.gov Enzymatically active and diverse HSS orthologues have spread through HGT to other bacteria, bacteriophages, archaea, and eukaryotes. nih.gov This widespread transfer highlights the adaptive advantage conferred by the ability to synthesize sym-homospermidine in various ecological niches. For example, the eukaryotic chlorovirus Paramecium bursaria chlorella virus 1 (PBCV-1) encodes a complete and functional biosynthetic pathway for sym-homospermidine, including an HSS. pnas.org

Alternative Biosynthetic Pathways for sym-Homospermidine

In addition to the HSS-dependent pathway, some organisms have evolved alternative mechanisms for the synthesis of sym-homospermidine. nih.govnih.gov These alternative routes often involve enzymes that are homologous to deoxyhypusine synthase. nih.gov

Several bacterial phyla, such as Cyanobacteria and some alpha-Proteobacteria, as well as certain plants, can synthesize sym-homospermidine through a pathway that is independent of HSS. nih.gov This alternative pathway is thought to be based on the activity of deoxyhypusine synthase (DHS) orthologues. nih.gov In some plants, homospermidine synthase is phylogenetically derived from DHS and represents a DHS that has lost its primary activity of modifying the eIF5A precursor protein but retained its ability to synthesize homospermidine. dhpsfoundation.org

In the bacterium Thermus thermophilus, a DHS homologue has been implicated in sym-homospermidine synthesis. thermus.org A knockout mutant lacking the gene for this DHS homolog was unable to produce sym-homospermidine, indicating its crucial role in this alternative pathway. thermus.org However, the recombinant DHS protein from T. thermophilus did not exhibit sym-homospermidine synthase activity in vitro, suggesting a more complex regulatory mechanism or the requirement of other cellular factors. thermus.org In bacteria, this DHS-like homolog involved in homospermidine synthesis is designated SpeY and is distinct from the enzyme involved in deoxyhypusine formation. pnas.org While the plant DHS-like HSS enzymes have been functionally confirmed, the evidence for the activity of bacterial DHS-like HSS remains more circumstantial. tarjomefa.com

Multi-Enzyme Systems in sym-Homospermidine Synthesis: A Case Study from Thermus thermophilus

In the extreme thermophile Thermus thermophilus, the synthesis of sym-homospermidine is a fascinating process that involves a novel two-enzyme system. nih.govsciprofiles.com This pathway is distinct from those previously characterized in other bacteria and plants. thermus.orgresearchgate.net The bacterium utilizes arginine as the initial substrate for its unique polyamine metabolism. thermusq.net

The synthesis begins with the conversion of two molecules of agmatine (B1664431), an arginine derivative, into an intermediate compound, 1,9-bis(guanidino)-5-aza-nonane, also known as N¹, N¹¹-bis(amidino)-sym-homospermidine. nih.govresearchgate.netresearchgate.net This reaction is catalyzed by the first enzyme in the pathway. Subsequently, this intermediate is hydrolyzed by a second enzyme to produce sym-homospermidine and two molecules of urea (B33335). nih.govsciprofiles.com

The first key enzyme in this pathway is encoded by the dhs gene, which was initially annotated as a deoxyhypusine synthase. nih.govsciprofiles.com This enzyme catalyzes the NAD+-dependent synthesis of the intermediate 1,9-bis(guanidino)-5-aza-nonane from two molecules of agmatine. nih.govresearchgate.netresearchgate.net While homologous to deoxyhypusine synthases found in eukaryotes, the Thermus thermophilus enzyme exhibits a unique substrate specificity, acting as an agmatine homocoupling enzyme. thermus.orgresearchgate.net Knockout studies have confirmed that the dhs gene is essential for sym-homospermidine synthesis in this organism. thermus.org

The second enzyme in this pathway is aminopropylagmatinase, the product of the speB gene. nih.govsciprofiles.com This enzyme is responsible for the hydrolysis of the 1,9-bis(guanidino)-5-aza-nonane intermediate. nih.govresearchgate.netresearchgate.net This hydrolytic cleavage releases two molecules of urea and yields the final product, sym-homospermidine. nih.govsciprofiles.com The aminopropylagmatinase encoded by the speB gene is also involved in the synthesis of other long-chain polyamines in T. thermophilus. thermusq.netnih.gov

| Enzyme | Gene | Substrate(s) | Product(s) | Cofactor |

| Deoxyhypusine Synthase | dhs | 2 x Agmatine | 1,9-bis(guanidino)-5-aza-nonane | NAD+ |

| Aminopropylagmatinase | speB | 1,9-bis(guanidino)-5-aza-nonane | sym-Homospermidine, 2 x Urea | - |

Regulatory Mechanisms and Metabolic Flux Control in sym-Homospermidine Biosynthesis

The regulation of sym-homospermidine biosynthesis is critical for cellular function. In Thermus thermophilus, the levels of sym-homospermidine are typically low in wild-type cells. thermus.org However, in knockout mutants of genes involved in the synthesis of other polyamines, such as speD (S-adenosylmethionine decarboxylase) or speE (spermidine synthase), there is a significant accumulation of sym-homospermidine. thermus.org This suggests a complex interplay and metabolic flux control between different polyamine biosynthetic pathways.

The regulation of metabolic flux is a key aspect of cellular metabolism, where the rate of conversion of metabolites is controlled in response to various conditions. biorxiv.org In the context of polyamine biosynthesis, the availability of precursors and the activity of key enzymes are tightly regulated. For instance, in some organisms, the biosynthesis of polyamines is essential for viability, and intricate feedback mechanisms control the levels of these compounds. grantome.com The accumulation of sym-homospermidine in certain mutant strains of T. thermophilus points towards a regulatory network that redirects metabolic flux when other pathways are blocked. thermus.org

Comparative Biochemical Analysis of Polyamine Biosynthetic Strategies Across Phyla

The biosynthesis of polyamines, including sym-homospermidine, exhibits remarkable diversity across different life forms. nih.gov This diversification is a testament to the long evolutionary history and physiological importance of these molecules. nih.gov

In many bacteria and plants, sym-homospermidine is synthesized from putrescine, either by the combination of two putrescine molecules or by the reaction of putrescine with spermidine. cdnsciencepub.comthermus.org The enzyme responsible for this, homospermidine synthase (HSS), is evolutionarily related to deoxyhypusine synthase. researchgate.netresearchgate.net

In contrast, the pathway in Thermus thermophilus, which starts from arginine and proceeds through agmatine, represents a novel strategy. thermus.orgthermusq.net This organism synthesizes its polyamines exclusively from arginine, a characteristic that sets it apart. thermus.orgthermusq.net

The table below summarizes the different known pathways for sym-homospermidine biosynthesis.

| Organism Type | Precursor(s) | Key Enzyme(s) |

| Plants, some Bacteria | 2 x Putrescine | Homospermidine Synthase (HSS) |

| Plants | Putrescine + Spermidine | Homospermidine Synthase (HSS) |

| Thermus thermophilus | 2 x Agmatine | Deoxyhypusine Synthase-like, Aminopropylagmatinase |

This comparative analysis highlights the modular nature of polyamine biosynthesis, where different organisms have evolved distinct strategies to produce these vital compounds, often through gene duplication and functional divergence. nih.gov

Enzymatic Mechanisms Governing Sym Homospermidine Biogenesis

Mechanistic Investigations of Homospermidine Synthase Catalysis

Homospermidine synthase (HSS) is the key enzyme in the direct synthesis of sym-homospermidine (B1197146). researchgate.netresearchgate.net In bacteria, it catalyzes the NAD⁺-dependent condensation of two molecules of putrescine to form one molecule of sym-homospermidine. iucr.orgresearchgate.netcore.ac.uk In contrast, the plant HSS, which evolved from deoxyhypusine (B1670255) synthase (DHS), typically utilizes one molecule of putrescine and one molecule of spermidine (B129725) as substrates. cdnsciencepub.comcdnsciencepub.com The bacterial enzyme has been a model for detailed mechanistic studies.

The catalytic mechanism of bacterial homospermidine synthase is a multi-step process that proceeds without forming a covalent enzyme-substrate Schiff base intermediate, a feature that distinguishes it from the related deoxyhypusine synthase. researchgate.netresearchgate.netnih.gov The proposed reaction sequence begins with the binding of the first putrescine molecule and its subsequent oxidation.

The key proposed steps are:

Oxidation: The first molecule of putrescine undergoes an NAD⁺-dependent oxidation to form the intermediate 4-aminobutanal (B194337), with the concomitant reduction of NAD⁺ to NADH. researchgate.net

Condensation: A second molecule of putrescine attacks the aldehyde group of 4-aminobutanal, forming a Schiff base (imine) intermediate.

Reduction: This imine intermediate is then reduced to sym-homospermidine, using the NADH generated in the first step as the hydride donor. cdnsciencepub.comcdnsciencepub.com

Throughout this process, the stabilization of high-energy, cationic transition states is crucial for catalytic efficiency. researchgate.netnih.gov This stabilization is achieved through specific interactions within the enzyme's active site, particularly through cation-π interactions. nih.gov

The enzymatic activity of homospermidine synthase is critically dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). researchgate.netnih.gov NAD⁺ functions as a tightly bound prosthetic group rather than a dissociable cosubstrate. researchgate.netresearchgate.net Its role is unique in that it participates in a transient hydride transfer mechanism; it acts as a hydride acceptor during the initial oxidation of the first putrescine substrate and subsequently as a hydride donor for the reduction of the Schiff base intermediate in the final step of the reaction. cdnsciencepub.comcdnsciencepub.comenzyme-database.org

In addition to NAD⁺, the activity of bacterial HSS can be enhanced by the presence of certain metal ions. Specifically, potassium ions (K⁺) have been shown to increase enzyme activity, with optimal activity often observed at concentrations around 50 mM. researchgate.netiucr.org

Site-directed mutagenesis studies have been instrumental in elucidating the functional roles of specific amino acid residues within the active site of homospermidine synthase. These studies, particularly on HSS from Blastochloris viridis (BvHSS) and Pseudomonas aeruginosa (PaHSS), have identified several key residues essential for substrate binding and catalysis. iucr.orgnih.gov

Acidic Residues for Substrate Guidance: A set of acidic residues, including Asp94 and Glu117 in BvHSS, form an "ionic slide" at the entrance of the binding pocket. iucr.orgnih.goviucr.org These negatively charged residues are proposed to attract and guide the positively charged putrescine substrate into the active site via electrostatic interactions. iucr.orgnih.gov Another acidic residue, Glu210, is located deeper within the active site (the 'inner amino site') and is crucial for correctly positioning the substrate for catalysis. iucr.orgiucr.org

Tryptophan for Cation-π Interaction: A highly conserved tryptophan residue (Trp229 in BvHSS) plays a vital role in stabilizing cationic intermediates formed during the reaction. researchgate.netiucr.orgnih.gov It achieves this through cation-π interactions, where the electron-rich indole (B1671886) ring of tryptophan interacts favorably with the positive charge of the substrate and reaction intermediates. iucr.orgresearchgate.netnih.gov Mutating this tryptophan to other amino acids, even other aromatic ones, significantly impairs enzyme function, highlighting the specific requirement for its electronic properties. iucr.orgnih.gov

The table below summarizes the findings from mutagenesis studies on key active site residues in Blastochloris viridis HSS (BvHSS), demonstrating their impact on catalytic activity.

| Residue Variant | Proposed Function of Wild-Type Residue | Relative Activity (%) | Reference |

| D94A | Part of the "ionic slide" for substrate guidance. | 43% | iucr.org |

| E117A | Part of the "ionic slide" for substrate guidance. | 56% | iucr.org |

| E210A | Part of the "inner amino site" for substrate binding. | 11% | iucr.org |

| W229A | Stabilization of cationic intermediates via cation-π interaction. | 0% | iucr.org |

| W229F | Stabilization of cationic intermediates via cation-π interaction. | 1% | iucr.org |

| W229Y | Stabilization of cationic intermediates via cation-π interaction. | 1% | iucr.org |

Enzymatic Catalysis in Alternative sym-Homospermidine Biosynthesis Routes

While HSS represents the primary enzymatic route for sym-homospermidine synthesis, some organisms have evolved alternative pathways. nih.gov These routes often involve enzymes that have a different primary metabolic function but exhibit substrate promiscuity, allowing them to catalyze the formation of sym-homospermidine. nih.govasm.org

Deoxyhypusine synthase (DHS) is an essential enzyme in eukaryotes, where its primary role is to catalyze the first step in the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A). nih.govnih.govmdpi.com This reaction involves the transfer of an aminobutyl moiety from spermidine to a specific lysine (B10760008) residue on the eIF5A precursor protein. nih.govmdpi.com

Research has revealed that HSS in plants evolved from the DHS gene through gene duplication. nih.govnih.govnih.gov As a result of this close evolutionary relationship, DHS itself retains the ability to synthesize sym-homospermidine as an inherent, secondary activity. nih.gov In plants, DHS can catalyze the NAD⁺-dependent transfer of the 4-aminobutyl group from spermidine to putrescine as an acceptor, yielding sym-homospermidine. nih.govpnas.org This promiscuous activity of DHS provides an alternative route for sym-homospermidine biogenesis in organisms that may or may not possess a dedicated HSS enzyme. nih.govasm.org

A novel, two-step biosynthetic pathway for sym-homospermidine has been identified in the extreme thermophile Thermus thermophilus. nih.govresearchgate.net This pathway is distinct from the canonical HSS-catalyzed reaction and involves two separate enzymes.

Intermediate Synthesis by a DHS-like Enzyme: The first step is catalyzed by an enzyme encoded by the dhs gene, which is annotated as a deoxyhypusine synthase. nih.govresearchgate.net This enzyme, also referred to as caldomycin synthase, catalyzes the NAD⁺-dependent condensation of two molecules of agmatine (B1664431) to produce a novel intermediate, 1,9-bis(guanidino)-5-aza-nonane, also known as N¹, N¹¹-bis(amidino)-sym-homospermidine or caldomycin. researchgate.netresearchgate.net

Hydrolysis by Aminopropylagmatinase: The second and final step is the hydrolysis of this intermediate. This reaction is catalyzed by aminopropylagmatinase, an enzyme encoded by the speB gene. nih.govresearchgate.net The enzyme hydrolyzes the two guanidino groups from the intermediate, releasing two molecules of urea (B33335) and the final product, sym-homospermidine. nih.govresearchgate.net This hydrolytic release mechanism represents a unique strategy for completing the biosynthesis of sym-homospermidine in this organism.

Quantitative Kinetic Characterization of sym-Homospermidine Biosynthetic Enzymes

The primary enzyme responsible for the biosynthesis of sym-homospermidine is homospermidine synthase (HSS). researchgate.netwikipedia.org This enzyme catalyzes the NAD+-dependent formation of sym-homospermidine. researchgate.netnih.gov The reaction can proceed via two main routes: the condensation of two molecules of putrescine with the liberation of ammonia, or the reaction of putrescine with spermidine, releasing propane-1,3-diamine. wikipedia.orgwikipedia.orgexpasy.org

Kinetic studies have been conducted on HSS from various sources, including plants and bacteria, to understand its substrate affinity and catalytic efficiency. An enzyme purified from Lathyrus sativus (grass pea) seedlings showed Michaelis-Menten kinetics with a Km value of 3.0 mM for its substrate, putrescine. nih.govnih.gov In pyrrolizidine (B1209537) alkaloid-producing plants, HSS is highly specific for putrescine and spermidine. researchgate.netcdnsciencepub.com Kinetic analyses of the plant HSS from Eupatorium cannabinum revealed that the putrescine semialdehyde moiety of spermidine is incorporated into homospermidine with the same affinity (Km) and maximal velocity (Vmax) as putrescine itself. researchgate.netcdnsciencepub.com This suggests that in these plants, one of the C4 units of sym-homospermidine is derived from spermidine and the other from putrescine. researchgate.netcdnsciencepub.com Interestingly, the plant enzyme is not active with spermidine in the absence of putrescine. researchgate.netcdnsciencepub.com

Bacterial HSS, for instance from Rhodopseudomonas viridis, exhibits broader substrate specificity compared to its plant counterparts. researchgate.netcdnsciencepub.com While it can also utilize two molecules of putrescine, it is less adapted to using spermidine as a substrate. researchgate.netcdnsciencepub.com The enzyme from Rhodopseudomonas viridis can catalyze side reactions, transforming various homologous diamines into their respective N-(4-aminobutyl) derivatives in the presence of putrescine or spermidine as the aminobutyl donor. capes.gov.br

A deoxyhypusine synthase (DHS) homolog in the extreme thermophile Thermus thermophilus has been identified to be involved in sym-homospermidine synthesis. thermus.org However, the recombinant DHS protein alone could not catalyze the reaction in vitro, suggesting the requirement of other protein factors. thermus.org A distinct pathway has been identified in Thermus thermophilus where sym-homospermidine is synthesized from two molecules of agmatine via the intermediate 1,9-bis(guanidino)-5-aza-nonane. nih.gov This reaction is catalyzed by two enzymes: a deoxyhypusine synthase homolog and an aminopropylagmatinase. nih.gov

The following table summarizes the kinetic parameters of HSS from different sources.

| Enzyme Source | Substrate(s) | Km (mM) | Notes |

| Lathyrus sativus (grass pea) | Putrescine | 3.0 | Exhibits Michaelis-Menten kinetics. nih.govnih.gov |

| Eupatorium cannabinum (plant) | Putrescine & Spermidine | Not specified, but same affinity for both | The putrescine semialdehyde part of spermidine is used. researchgate.netcdnsciencepub.com |

| Rhodopseudomonas viridis (bacterium) | Putrescine, Spermidine | Not specified, but less efficient with spermidine | Shows broader substrate specificity. researchgate.netcdnsciencepub.com |

| Pelagiphage HTVC201P "AdoMetDC" | L-arginine | 0.87 ± 0.11 | This enzyme is an AdoMetDC homolog that functions as an arginine decarboxylase, a step in a pathway that can lead to polyamine synthesis. pnas.org |

Rational Enzyme Engineering for Enhanced or Modified sym-Homospermidine Production

Rational enzyme engineering aims to create new or improved enzymatic functions by making specific, targeted modifications to the protein structure. sci-hub.se This approach relies on a detailed understanding of the enzyme's three-dimensional structure, catalytic mechanism, and substrate-binding sites. acs.org For sym-homospermidine production, the focus of rational design is the homospermidine synthase (HSS) enzyme.

A key insight for engineering HSS comes from its evolutionary origin. HSS evolved from deoxyhypusine synthase (DHS), an essential enzyme in eukaryotes and archaea that catalyzes the modification of a specific lysine residue on the eukaryotic translation initiation factor 5A (eIF5A). wikipedia.orgnih.gov Both enzymes use spermidine as a substrate to transfer an aminobutyl group. nih.gov However, HSS has lost the ability to bind the eIF5A precursor protein, instead catalyzing the aminobutylation of putrescine with high efficiency. researchgate.net This evolutionary divergence provides a blueprint for engineering. By understanding the structural differences that led to this change in function, researchers can introduce mutations to alter the substrate specificity and catalytic activity of HSS.

Protein engineering strategies can be applied to HSS to enhance its production of sym-homospermidine or to modify its activity to produce other valuable polyamines. For example, researchers have successfully engineered the HSS from Blastochloris viridis (BvHSS) to catalyze the synthesis of spermidine from 1,3-diaminopropane (B46017) and putrescine, a reaction it does not naturally perform efficiently. researchgate.net By creating mutants such as D361E and E232D + D361E, the specific activity for spermidine synthesis was significantly increased. researchgate.net

Molecular docking and dynamics simulations are crucial tools in rational design, helping to predict how specific amino acid substitutions will affect substrate binding and catalysis. researchgate.net For instance, studies on HSS from Pseudomonas frederiksbergensis identified a specific glutamic acid residue as essential for its ability to synthesize spermidine. researchgate.net This knowledge allows for the targeted modification of other HSS enzymes to introduce this desired activity. The overarching goal of such engineering efforts is to develop robust biocatalysts for the efficient and sustainable production of sym-homospermidine and other related polyamines for various applications. researchgate.netnih.gov

Biological Roles and Distribution of Sym Homospermidine in Diverse Organisms

Physiological Significance of sym-Homospermidine (B1197146) in Prokaryotic Systems

In contrast to eukaryotes where spermidine (B129725) is the predominant polyamine, bacteria often contain sym-homospermidine as an alternative. nih.gov The biosynthesis and roles of this polyamine are diverse within the prokaryotic world.

Sym-homospermidine is crucial for the normal growth of certain bacteria. nih.gov For instance, in the alpha-proteobacterium Rhizobium leguminosarum, this polyamine is required for typical growth. nih.gov Similarly, in the opportunistic pathogen Pseudomonas aeruginosa, polyamines are known to influence virulence, the formation of biofilms, and susceptibility to antibiotics. iucr.org

The biosynthesis of sym-homospermidine is also observed in nitrogen-fixing cyanobacteria, such as Anabaena sp. PCC 7120, where it is the dominant polyamine. nih.govcore.ac.uk In this organism, the synthesis of sym-homospermidine is essential for normal diazotrophic growth, highlighting its importance in nitrogen fixation. nih.gov Inactivation of genes involved in its biosynthesis impairs this crucial metabolic process. nih.gov

Interestingly, while essential for the growth of some bacteria, sym-homospermidine can sometimes be functionally replaced by its structural analogs, spermidine and sym-norspermidine, as seen in Rhizobium leguminosarum. nih.gov This suggests that for certain fundamental processes, the precise structure of the polyamine, whether symmetrical or unsymmetrical, and the length of its carbon backbone may not be strictly critical. nih.gov

The production of sym-homospermidine can also be a response to specific cellular conditions. For example, in Agrobacterium tumefaciens, a significant accumulation of sym-homospermidine is observed in mutants with a disrupted polyamine biosynthetic pathway, a phenomenon not previously seen in bacteria. asm.org Furthermore, some bacteria, including certain cyanobacteria and alpha-Proteobacteria, possess an alternative, homospermidine synthase-independent pathway for its synthesis, likely utilizing deoxyhypusine (B1670255) synthase orthologues. nih.gov

Sym-homospermidine is also present in the domain of Archaea, particularly in methanogenic bacteria. core.ac.ukasm.org Its distribution among these organisms appears to follow phylogenetic lines and has been proposed as a chemotaxonomic marker. asm.org For instance, members of the Methanomicrobiaceae family are characterized by the presence of putrescine, spermidine, and sym-homospermidine. asm.org In contrast, members of the Methanosarcinaceae family contain high concentrations of sym-homospermidine and putrescine only. asm.org

In extreme thermophiles like Thermus thermophilus, sym-homospermidine is one of several unusual polyamines produced. thermus.orgresearchgate.net These unique polyamines are thought to be essential for survival at high temperatures by stabilizing DNA and RNA. researchgate.net While a minor component in wild-type T. thermophilus, sym-homospermidine becomes the most abundant polyamine in mutants lacking S-adenosylmethionine decarboxylase, indicating a significant role under certain metabolic conditions. thermus.org The biosynthesis in this organism can involve a deoxyhypusine synthase homolog. thermus.org

Occurrence and Putative Biological Functions of sym-Homospermidine in Eukaryotic Domains

While not as widespread as in prokaryotes, sym-homospermidine is found in some eukaryotes, where it is implicated in specialized metabolic pathways and can interact with viral life cycles. nih.gov

Sym-homospermidine is notably present in the leaves of the sandalwood tree (Santalum album), where it can be found in large amounts, constituting 0.5-1.5% of the dry weight of the leaves. oup.comcore.ac.uk Its biosynthesis in Santalum album has been studied, with arginine being a more effective precursor than ornithine. core.ac.uknih.gov The proposed pathway involves the formation of a Schiff base between putrescine and γ-aminobutyraldehyde, followed by reduction. core.ac.uknih.gov

Despite its abundance in sandalwood, a definitive physiological role for sym-homospermidine in this plant has not been established, though a cationic role in stabilizing macromolecules is expected. nih.gov The enzyme responsible for its synthesis is also found in Lathyrus sativa (grass pea) seedlings, indicating a broader, though perhaps less prominent, presence in the plant kingdom. core.ac.ukdntb.gov.ua

In some plants, sym-homospermidine serves as a precursor for the biosynthesis of secondary metabolites, such as pyrrolizidine (B1209537) alkaloids, which are involved in chemical defense against herbivores. thermus.orgnih.gov The enzyme homospermidine synthase (HSS), which catalyzes the first specific step in this pathway, has evolved multiple times in flowering plants through the duplication of the gene for deoxyhypusine synthase, an enzyme involved in the essential post-translational modification of the translation factor eIF5A. nih.govtarjomefa.com

The significance of polyamines, including spermidine and its structural analog sym-homospermidine, extends to the life cycles of viruses. pnas.orgpnas.org Viruses often manipulate the host cell's metabolism to facilitate their replication, and this can include the polyamine biosynthetic pathways. pnas.orgnih.gov

Some viruses encode their own enzymes for producing spermidine or the structurally similar sym-homospermidine. pnas.orgpnas.org For example, the eukaryotic chlorovirus Paramecium bursaria chlorella virus 1 (PBCV-1) encodes a complete and functional biosynthetic pathway to produce sym-homospermidine. pnas.orgunl.edu This suggests that sym-homospermidine plays an important role in the replication of these viruses. unl.edu

The presence of genes for homospermidine synthase has been identified in various viruses of bacteria (bacteriophages) and eukaryotic viruses. pnas.orgnih.gov This indicates that the ability to synthesize sym-homospermidine has been acquired by viruses through horizontal gene transfer and is utilized to support their replication, likely due to its role in processes such as ribosomal translation. nih.govpnas.orgpnas.org The fact that giant viruses, which encode many translation-related proteins, also possess complete polyamine metabolic pathways further underscores the importance of these molecules in viral biology. pnas.orgnih.gov

Analysis of Functional Redundancy and Specificity within the Polyamine Interactome

The biological functions of polyamines are often characterized by a degree of functional redundancy, yet there are also instances of high specificity. In the context of sym-homospermidine, this duality is evident.

However, there are also clear instances of specificity. The enzymes involved in polyamine biosynthesis often exhibit distinct substrate preferences. For example, plant homospermidine synthase (HSS) is highly specific for putrescine and spermidine as substrates for the formation of sym-homospermidine. cdnsciencepub.com In contrast, bacterial HSS from Rhodopseudomonas viridis is less substrate-specific. cdnsciencepub.com

The evolution of distinct biosynthetic pathways for sym-homospermidine further points to specific functional roles. nih.gov Bacteria have evolved different pathways for its synthesis, including one dependent on homospermidine synthase and another likely involving deoxyhypusine synthase orthologues. nih.gov This evolutionary divergence suggests that the regulation and production of sym-homospermidine are tailored to the specific physiological needs of different organisms.

The concept of functional redundancy is also relevant in the context of gene duplication and the evolution of new functions. The evolution of HSS in plants from a duplicated deoxyhypusine synthase gene is a classic example. uni-kiel.de Initially, the duplicated gene is redundant, but over time it can accumulate mutations that lead to a new, specialized function, in this case, the production of sym-homospermidine for secondary metabolism. uni-kiel.de This process highlights how redundancy can be a stepping stone for the evolution of metabolic diversity and specificity.

Molecular Interactions of Sym Homospermidinium 3+ with Other Biomolecules

Interactions with Nucleic Acids (DNA and RNA)

Sym-homospermidinium(3+), like other polyamines, readily interacts with the negatively charged phosphate (B84403) backbones of nucleic acids. thermofisher.com These interactions are primarily electrostatic but are also influenced by entropic effects and the specific structural conformations of both the polyamine and the nucleic acid. thermofisher.com

Quantitative Assessment of Binding Affinity and Stoichiometry

Table 1: Techniques for Assessing Biomolecular Interactions

| Analytical Technique | Information Provided | Reference |

|---|---|---|

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Stoichiometry of complexes, relative binding affinities, equilibrium association constants. | nih.gov |

| Fluorescence Spectroscopy | Binding affinity (dissociation constants). | nih.gov |

| Circular Dichroism (CD) Spectroscopy | Conformational changes in nucleic acids upon ligand binding. | nih.gov |

| Mass Photometry | Mass distribution of molecules, stoichiometry of complexes, dissociation constants. | refeyn.comrefeyn.comrefeyn.com |

Induced Conformational Changes in Nucleic Acid Structures by Sym-homospermidinium(3+)

The binding of ligands like polyamines can induce significant conformational changes in nucleic acids. nih.gov Techniques such as circular dichroism (CD) spectroscopy are highly sensitive for monitoring these structural alterations, which can include transitions between B-form, A-form, and Z-form DNA, as well as the formation of quadruplexes and triplexes. nih.gov While specific studies on sym-homospermidinium(3+) are not detailed in the search results, the general principle is that the binding process can alter the helical structure and compaction of DNA. For example, light-induced conformational changes in DNA can be used to control gene expression, demonstrating the functional importance of such structural dynamics. baigllab.com Dehydration can also induce a B-to-A form transition in DNA. tiho-hannover.de

Sym-homospermidinium(3+)-Protein Interaction Landscape

The interactions between sym-homospermidinium(3+) and proteins are crucial for regulating various cellular functions. These interactions can modulate enzyme activity, influence protein structure, and lead to the formation of stable complexes.

Modulatory Effects on Enzymatic Activity and Regulation

The binding of molecules to enzymes can significantly alter their catalytic activity. For instance, the activity of certain kinases is regulated by intramolecular interactions involving their SH3 domains and internal proline-rich sequences. nih.gov While direct evidence for sym-homospermidinium(3+)'s effect on specific enzymes is not provided, its ability to interact with proteins suggests a potential modulatory role. The regulation of enzymatic activity is a key aspect of cellular signaling and metabolism. frontiersin.org

Formation and Stabilization of Protein-Sym-homospermidinium(3+) Complexes

The interaction between sym-homospermidinium(3+) and proteins can lead to the formation of stable complexes. nih.gov The formation of such complexes is often driven by a combination of electrostatic and hydrophobic interactions. nih.gov Techniques like mass photometry can be used to analyze these protein-protein interactions, providing quantitative data on the stoichiometry and affinity of the complexes formed. refeyn.com The stabilization of protein-protein interactions by small molecules is an emerging therapeutic strategy. rsc.org

Interplay with Biological Membranes and Lipid Bilayers

The interaction of sym-homospermidinium(3+) with biological membranes is a critical aspect of its biological activity. These interactions govern its ability to cross cellular barriers and influence the physical properties of the membrane itself.

Mechanisms of Sym-homospermidinium(3+) Membrane Permeation and Transport

The passage of molecules across biological membranes is regulated by mechanisms that are dependent on the molecule's size, charge, and the concentration gradient. walshmedicalmedia.com Small, uncharged solutes can diffuse passively across the membrane, moving down their concentration gradient until equilibrium is reached. walshmedicalmedia.com For charged molecules like sym-homospermidinium(3+), transport is influenced by both the concentration gradient and the electrical potential across the membrane. walshmedicalmedia.com

The transport of many solutes is mediated by specialized membrane transport proteins. walshmedicalmedia.com While specific transporters for sym-homospermidinium(3+) are not extensively characterized in the provided search results, the general mechanisms of membrane transport provide a framework for understanding its permeation. These mechanisms can be broadly categorized as passive transport and active transport. walshmedicalmedia.com

Two models that describe the permeation of molecules that interact with the membrane surface are the "carpet" model and the "barrel-stave" model. nih.gov In the "carpet" model, molecules accumulate on the membrane surface, and when a certain concentration is reached, they disrupt the membrane, forming transient pores that allow for their passage. nih.gov The "barrel-stave" model involves the insertion of molecules into the membrane to form transmembrane pores or channels. nih.gov The specific mechanism for sym-homospermidinium(3+) likely involves a combination of electrostatic interactions with the negatively charged membrane surface followed by a disruptive or pore-forming event.

Effects on Membrane Fluidity, Integrity, and Phase Behavior

The fluidity of a cell membrane is crucial for its function, allowing for the movement of embedded proteins and lipids. gatech.edu This fluidity is influenced by temperature and the composition of the lipid bilayer, including the length and saturation of fatty acid chains and the presence of sterols like cholesterol. gatech.eduwikipedia.org

The interaction of charged molecules like sym-homospermidinium(3+) with the membrane can alter its physical properties. The integrity of the plasma membrane is vital for cell survival, and various stressors can cause disruptions. nih.gov Chemical disruptions can occur through processes like lipid peroxidation. nih.gov The introduction of exogenous molecules can affect membrane fluidity. For instance, some compounds can increase membrane fluidity, while others can decrease it, leading to a more rigid structure. mdpi.commdpi.com The effect of sym-homospermidinium(3+) on membrane fluidity would depend on how it partitions into the lipid bilayer and interacts with the lipid headgroups and acyl chains. Its polycationic nature suggests a strong initial electrostatic interaction with the negatively charged phospholipids (B1166683) on the membrane surface, which could lead to changes in lipid packing and, consequently, membrane fluidity and integrity.

Characterization of Non-Covalent Interactions Involving Sym-homospermidinium(3+)

Non-covalent interactions are fundamental to the structure and function of biological macromolecules and their complexes. mdpi.com For sym-homospermidinium(3+), these interactions dictate its binding to various biomolecular partners.

Electrostatic and Hydrogen Bonding Contributions to Binding

Electrostatic interactions are a dominant force in the binding of charged molecules. researchgate.net As a polycation, sym-homospermidinium(3+) will have strong, long-range electrostatic attractions to negatively charged biomolecules such as DNA, RNA, and acidic proteins. These interactions are a major contributor to the initial association and orientation of the molecule at a binding site. mdpi.com

Hydrogen bonds are another critical component of molecular recognition, providing specificity and directionality to interactions. uni-bayreuth.dewikipedia.org A hydrogen bond is a non-covalent interaction between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another electronegative atom. uni-bayreuth.de The amine groups of sym-homospermidinium(3+) can act as hydrogen bond donors, forming hydrogen bonds with acceptor atoms (like oxygen or nitrogen) on other biomolecules. nih.gov The strength of these hydrogen bonds is influenced by the surrounding environment and can be modulated by cooperative effects within a network of hydrogen bonds. d-nb.info

Table 1: Key Non-Covalent Interactions and Their Characteristics

| Interaction Type | Key Features | Relevance to Sym-homospermidinium(3+) |

|---|---|---|

| Electrostatic Interactions | Long-range, dependent on charge. | Primary driving force for association with negatively charged biomolecules. |

| Hydrogen Bonding | Directional, involves a hydrogen atom between two electronegative atoms. uni-bayreuth.de | Amine groups act as donors to form specific interactions with biological targets. nih.gov |

Elucidation of Less Conventional Interactions (e.g., Ion-π, Lone-pair-π)

Beyond classical electrostatic and hydrogen bonding interactions, less conventional non-covalent forces can play a significant role in the binding of sym-homospermidinium(3+).

Ion-π Interactions: These occur between an ion and the face of an aromatic ring. Cation-π interactions, where a cation interacts with the electron-rich face of an aromatic ring, are particularly relevant. The ammonium (B1175870) groups of sym-homospermidinium(3+) could engage in cation-π interactions with the aromatic rings of amino acid residues (like tryptophan, tyrosine, and phenylalanine) in proteins or with the nucleobases in DNA. nih.gov

The characterization of these varied non-covalent interactions can be achieved through computational methods like Symmetry-Adapted Perturbation Theory (SAPT) and the Non-Covalent Interaction (NCI) index, which can dissect the contributions of electrostatics, exchange-repulsion, dispersion, and induction. mdpi.comjussieu.fr

Sym-homospermidinium(3+) as a Participant in Biomolecular Recognition and Cellular Signaling

The ability of sym-homospermidinium(3+) to engage in a variety of non-covalent interactions allows it to participate in complex biological processes. Hydrogen bond networks are known to be crucial for protein stability, allostery, and enzyme activation. uni-bayreuth.de The binding of a ligand can perturb these networks, leading to conformational changes and downstream signaling events. uni-bayreuth.de

The polyamine nature of sym-homospermidinium(3+) suggests its involvement in cellular processes where polyamines are known to be important. For instance, polyamines are essential for cell growth and proliferation and are known to interact with nucleic acids and modulate the activity of ion channels. The binding of neurotransmitters to their receptors, which are often ligand-gated ion channels, is a key step in cellular signaling. nih.gov While direct evidence for sym-homospermidinium(3+) in specific signaling pathways is not detailed in the provided search results, its structural and chemical properties strongly suggest a capacity to modulate such pathways through biomolecular recognition events.

Advanced Methodologies for the Analysis and Characterization of Sym Homospermidinium 3+

Spectroscopic Techniques for Structural and Dynamic Elucidation

Spectroscopic methods are fundamental in revealing the molecular structure and dynamics of sym-homospermidinium(3+). These techniques probe various aspects of the molecule, from its conformational states to its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For polyamines like sym-homospermidinium(3+), NMR can elucidate the preferred conformations and the dynamics of the flexible aliphatic chains. nih.gov Techniques such as 1H-1H vicinal coupling constant patterns and Nuclear Overhauser Effect (NOE) spectroscopy provide information on dihedral angles and inter-proton distances, which are crucial for defining the molecule's shape. nih.govmdpi.com

The study of proline ring conformations in proteins, for instance, demonstrates how NMR can distinguish between different puckered forms (Up, Down, and Twist) based on coupling constants and NOE data. nih.gov Similarly, for sym-homospermidinium(3+), NMR can reveal the conformational equilibria of its backbone. auremn.org.br Furthermore, changes in chemical shifts upon the addition of a binding partner, such as DNA or proteins, can identify the specific sites of interaction and characterize the binding interface. nih.gov The use of restrained molecular dynamics computations with simulated annealing, incorporating distance and dihedral angle restraints from NMR data, can generate detailed conformational models. nist.gov

Mass Spectrometry (MS) and Related Approaches for Identification and Complex Analysis (e.g., Chemical Cross-linking MS)

Mass spectrometry (MS) is an indispensable technique for the identification and quantitative analysis of polyamines. nih.gov High-resolution mass spectrometers can determine the elemental composition of sym-homospermidinium(3+) with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis, which is crucial for distinguishing between isomers. nih.gov Techniques like Ultra-High-Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-MS/MS) offer sensitive and rapid quantification of polyamines in complex biological samples without the need for derivatization. sartorius.comwiley.com

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful method for studying the interactions and spatial arrangement of sym-homospermidinium(3+) within biological complexes. huji.ac.il In this approach, a bifunctional cross-linking reagent covalently links the polyamine to its interacting partners. huji.ac.il Subsequent enzymatic digestion and MS analysis identify the cross-linked peptides, providing distance constraints that help to map the interaction network. nih.gov The use of MS-cleavable cross-linkers, such as disuccinimidyl sulfoxide (B87167) (DSSO), simplifies the identification of cross-linked peptides. lcms.czresearchgate.net

Table 1: Comparison of Mass Spectrometry Techniques for Polyamine Analysis

| Technique | Principle | Advantages | Applications for sym-homospermidinium(3+) |

| UHPLC-MS/MS | Combines the separation power of UHPLC with the sensitivity and selectivity of tandem MS. sartorius.comwiley.com | High sensitivity, rapid analysis, no derivatization required. wiley.com | Quantification in biological matrices like cell culture media. sartorius.com |

| High-Resolution MS | Provides highly accurate mass measurements. nih.gov | Enables determination of elemental composition. nih.gov | Precise mass determination and formula confirmation. |

| Chemical Cross-linking MS | Covalently links interacting molecules for MS analysis. huji.ac.ilnih.gov | Provides spatial information and identifies interaction partners. huji.ac.ilnih.gov | Mapping interactions with macromolecules like proteins and nucleic acids. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Dynamics

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.org While sym-homospermidinium(3+) itself is not paramagnetic, EPR can be employed to study its interactions and effects on systems containing paramagnetic centers, such as metalloproteins or spin-labeled molecules. nih.gov

The technique is sensitive to the local environment of the unpaired electron, providing information on the structure, dynamics, and spatial distribution of paramagnetic species. libretexts.org By introducing a stable radical (spin label) at a specific site on a macromolecule that interacts with sym-homospermidinium(3+), changes in the EPR spectrum upon binding can reveal details about the binding event and any associated conformational changes. libretexts.org Hyperfine coupling, the interaction of the unpaired electron with nearby nuclear spins, can provide further structural details. libretexts.orgtamu.edu

Fluorescence-Based Methodologies for Quantitative Binding and Dynamics

Fluorescence-based methods offer high sensitivity for studying the binding and dynamics of sym-homospermidinium(3+) interactions. nih.gov These assays often rely on changes in the fluorescence properties of a probe upon interaction with the molecule of interest.

One common approach is the use of fluorescent probes that exhibit a change in emission upon binding to polyamines. nih.gov For instance, a supramolecular sensing system can be designed where the polyamine displaces a fluorescent indicator from a host molecule, leading to a change in fluorescence. nih.gov Another strategy involves chromophore reactions where the interaction with the polyamine induces a chemical reaction that alters the fluorescence properties of the probe. nih.gov

Fluorescence polarization (FP) is a powerful technique for measuring binding affinities in real-time. bmglabtech.comnih.gov This method is based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. bmglabtech.com Upon binding to a larger molecule, its rotation slows down, leading to an increase in polarization. bmglabtech.com By competing with a fluorescently labeled ligand, the binding of unlabeled sym-homospermidinium(3+) can be quantified. researchgate.net

Table 2: Fluorescence-Based Assays for Polyamine Interaction Studies

| Assay Type | Principle | Key Information Obtained |

| Fluorescent Probe Displacement | A polyamine displaces a fluorescent molecule from a host, causing a change in fluorescence. nih.gov | Binding detection, potential for quantification. |

| Chromophore Reaction Probes | The polyamine induces a chemical reaction that alters the probe's fluorescence. nih.gov | High selectivity, colorimetric and fluorescence changes. nih.gov |

| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescent ligand upon binding to a larger molecule. bmglabtech.comnih.gov | Binding affinity (Kd), kinetics, thermodynamic parameters (ΔG°, ΔH°, ΔS°). nih.gov |

| Fluorescence-based Calcium Mobilization | Measures ligand-induced receptor activation by monitoring changes in intracellular calcium concentration using a fluorescent indicator. nih.gov | Functional activity of ligands at G protein-coupled receptors. nih.gov |

Biophysical Techniques for Real-Time Interaction Monitoring

Biophysical techniques that allow for the real-time monitoring of molecular interactions are crucial for a comprehensive understanding of the binding kinetics and affinity of sym-homospermidinium(3+).

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of molecular interactions at a sensor surface. emory.edunih.gov In a typical SPR experiment, one interacting partner (the ligand) is immobilized on a sensor chip, and the other (the analyte, in this case, sym-homospermidinium(3+) or a molecule it interacts with) is flowed over the surface. affiniteinstruments.com Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. emory.eduaffiniteinstruments.com

The resulting sensorgram, a plot of the SPR response versus time, provides a wealth of information. affiniteinstruments.com The association phase reveals the rate at which the analyte binds to the ligand, while the dissociation phase shows the rate at which the complex breaks apart. affiniteinstruments.com By fitting these curves to appropriate binding models, key kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated from the ratio of these rate constants (KD = kd/ka). researchgate.netresearchgate.net SPR is highly sensitive, requires small amounts of sample, and can be used to analyze a wide range of interactions. nih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively determine the thermodynamic parameters of binding interactions in solution. The methodology involves the direct measurement of heat that is either released (exothermic) or absorbed (endothermic) during a binding event. In the context of sym-homospermidinium(3+), ITC is employed to characterize its interactions with biologically relevant macromolecules such as DNA, RNA, and proteins.

The experimental setup consists of titrating a solution of sym-homospermidinium(3+) into a sample cell containing the macromolecule of interest. nih.gov Each injection of the ligand (sym-homospermidinium(3+)) results in a heat change, which is measured by the calorimeter until the macromolecule is saturated. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule. Fitting this binding isotherm to a suitable binding model allows for the determination of key thermodynamic parameters. mdpi.com

These parameters include:

Binding Affinity (K_a) : The association constant, which quantifies the strength of the interaction.

Stoichiometry (n) : The number of ligand molecules that bind to one molecule of the macromolecule.

Enthalpy Change (ΔH) : The measure of the heat released or absorbed upon binding, providing insight into the changes in hydrogen bonding and van der Waals forces. nih.gov

Entropy Change (ΔS) : Calculated from the Gibbs free energy equation, it reflects the change in the system's disorder, often related to hydrophobic interactions and conformational changes. mdpi.com

Research on similar polyamines, such as spermine (B22157) and spermidine (B129725), reveals that their binding to DNA is primarily entropy-driven with a smaller enthalpic contribution. nih.govplos.org The binding is also sensitive to salt concentration, indicating a significant electrostatic component to the interaction. nih.gov By performing ITC experiments at different temperatures, the heat capacity change (ΔC_p) can also be determined, which offers deeper insights into the nature of the forces driving the interaction, particularly the role of hydrophobic effects. nih.gov

Table 1: Representative Thermodynamic Parameters for Sym-homospermidinium(3+) Interaction with DNA as Determined by ITC

| Parameter | Value | Unit | Description |

| Binding Affinity (K_a) | 2.5 x 10⁵ | M⁻¹ | Strength of the binding interaction between sym-homospermidinium(3+) and the DNA molecule. |

| Stoichiometry (n) | 0.25 | (ligand/base pair) | Molar ratio of sym-homospermidinium(3+) to DNA base pairs at saturation. |

| Enthalpy Change (ΔH) | -2.1 | kcal/mol | Heat released upon binding, indicating favorable enthalpic contributions like hydrogen bonding. |

| Entropy Change (TΔS) | +5.2 | kcal/mol | Favorable entropic contribution, often due to the release of counter-ions and water molecules. |

| Gibbs Free Energy (ΔG) | -7.3 | kcal/mol | Overall spontaneity of the binding process, calculated from ΔH and TΔS. |

Note: The data in this table are illustrative and represent typical values obtained for polyamine-DNA interactions under specific experimental conditions (e.g., 293.15 K, specific buffer and salt concentration). nih.gov

Dynamic Light Scattering (DLS) for Size and Aggregate Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. unchainedlabs.com The principle of DLS is based on the analysis of time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of particles. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. unchainedlabs.com By analyzing these fluctuations, the translational diffusion coefficient of the particles can be determined, which is then used to calculate the hydrodynamic radius (R_h) via the Stokes-Einstein equation.

In the study of sym-homospermidinium(3+), DLS is particularly valuable for characterizing its ability to induce condensation and aggregation of macromolecules like DNA. Polyamines are known to neutralize the negative charges on the DNA backbone, leading to its collapse into compact structures. acs.org DLS can monitor this process by measuring the change in the hydrodynamic radius of DNA molecules upon the addition of sym-homospermidinium(3+). The technique provides information on the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. conicet.gov.ar

A typical experiment would involve titrating sym-homospermidinium(3+) into a DNA solution and recording the DLS measurements at each concentration. The results would show a significant decrease in the hydrodynamic radius as the DNA condenses, followed by a potential increase at higher polyamine concentrations if large-scale aggregation and precipitation occur. acs.org Such studies are crucial for understanding how sym-homospermidinium(3+) might function in DNA packaging within biological systems. acs.org

Table 2: DLS Analysis of λ-DNA Condensation by Sym-homospermidinium(3+)

| Sym-homospermidinium(3+) Conc. (µM) | Hydrodynamic Radius (R_h) (nm) | Polydispersity Index (PDI) | Observation |

| 0 | 550 ± 25 | 0.45 | Uncondensed, coiled DNA. |

| 2 | 480 ± 20 | 0.41 | Onset of condensation. |

| 5 | 150 ± 12 | 0.22 | Compact, condensed DNA particles. |

| 10 | 95 ± 8 | 0.15 | Formation of stable, compact toroids. |

| 20 | 250 ± 30 | 0.55 | Inter-particle aggregation begins. |

Note: This table presents hypothetical data illustrating the typical trend observed during polyamine-induced DNA condensation experiments as measured by DLS. Actual values are dependent on specific experimental conditions. acs.org

Advanced Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of chemical compounds. bioanalysis-zone.com For a charged, polar molecule like sym-homospermidinium(3+), advanced methods such as High-Performance Liquid Chromatography (HPLC) are indispensable. nih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the eluent). khanacademy.org

For the isolation and purification of sym-homospermidinium(3+), ion-exchange chromatography or reversed-phase HPLC with an ion-pairing agent are highly effective.

Ion-Exchange Chromatography (IEC) : This technique separates molecules based on their net charge. A cation-exchange column (with negative charges) would be used to retain the positively charged sym-homospermidinium(3+). Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interaction.

Reversed-Phase HPLC (RP-HPLC) : This is the most common mode of HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. To retain a highly polar compound like sym-homospermidinium(3+), an ion-pairing reagent (e.g., heptafluorobutyric acid) is added to the mobile phase. The reagent forms a neutral ion-pair with the analyte, which can then be retained and separated on the reversed-phase column.

Purity assessment is a critical application of HPLC. researchgate.net A purified sample of sym-homospermidinium(3+) is injected into the HPLC system under optimized conditions. The resulting chromatogram should ideally show a single, sharp, and symmetrical peak corresponding to the compound. The presence of other peaks indicates impurities. By integrating the area of all peaks, the purity of the sample can be quantified, often aiming for >95% or >99% for research applications. researchgate.net The stability-indicating capacity of an HPLC method can be validated by demonstrating that degradation products are well-separated from the main compound peak. nih.gov

Table 3: HPLC Purity Assessment of a Synthesized Batch of Sym-homospermidinium(3+)

| Peak No. | Retention Time (min) | Peak Area (%) | Identification |

| 1 | 2.8 | 1.2 | Precursor Impurity A |

| 2 | 4.5 | 0.8 | Synthesis By-product B |

| 3 | 7.2 | 97.5 | Sym-homospermidinium(3+) |

| 4 | 9.1 | 0.5 | Degradation Product C |

Note: This table represents a sample HPLC output for a purity analysis run. The retention times and percentages are illustrative of a high-purity sample. nih.govresearchgate.net

Microscopic Techniques for Subcellular Localization and Phenotypic Analysis

Fluorescence microscopy, particularly confocal microscopy, is a vital tool for visualizing the distribution of specific molecules within cells and observing resulting cellular phenotypes. mdpi.com To determine the subcellular localization of sym-homospermidinium(3+), it must first be rendered fluorescent. This is typically achieved by chemically conjugating a fluorophore (a fluorescent dye) to the polyamine molecule, creating a fluorescent analog. nih.gov Care must be taken to ensure that the fluorescent tag does not significantly alter the biological activity or distribution of the parent molecule.

The process involves several key steps:

Fluorescent Labeling : A reactive derivative of a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate - FITC, or a cyanine (B1664457) dye like Cy3 or Cy5) is chemically linked to one of the amine groups of sym-homospermidinium(3+). nih.govevidentscientific.com

Cellular Delivery : The fluorescently-labeled sym-homospermidinium(3+) is introduced to live or fixed cells in culture.

Microscopic Imaging : A confocal fluorescence microscope is used to acquire high-resolution images of the cells. This technique allows for optical sectioning, which eliminates out-of-focus light and provides a clear view of the molecule's location within the three-dimensional space of the cell. biorxiv.org

Co-localization Analysis : To identify the specific organelles where the compound accumulates, cells are often co-stained with fluorescent markers for known subcellular compartments (e.g., DAPI for the nucleus, MitoTracker for mitochondria). nih.gov Overlapping signals between the labeled sym-homospermidinium(3+) and an organelle-specific marker indicate co-localization. micropublication.org

This approach can reveal whether sym-homospermidinium(3+) accumulates in the cytoplasm, nucleus, mitochondria, or other compartments, providing crucial clues about its potential cellular functions and targets. nih.govmicropublication.org Phenotypic analysis, such as observing changes in nuclear morphology, chromatin condensation, or cytoskeletal structure after treatment with the compound, can also be performed using these microscopic techniques.

Table 4: Summary of Subcellular Localization Findings for Fluorescently-Labeled Sym-homospermidinium(3+)

| Cellular Compartment | Fluorescent Marker | Co-localization Result | Implied Phenotype/Function |

| Nucleus | DAPI (blue) | Strong | Interaction with nuclear DNA/RNA; potential role in gene regulation or chromatin structure. |

| Mitochondria | MitoTracker Red CMXRos | Moderate | Possible interaction with mitochondrial DNA or role in mitochondrial metabolism. |

| Cytoplasm | CellMask Green | Diffuse, weak | General distribution, but not a primary site of accumulation. |

| Endoplasmic Reticulum | ER-Tracker Green | Negligible | Not a significant site of localization. |

Note: This table summarizes hypothetical results from a co-localization experiment. The level of co-localization is often quantified using statistical coefficients. nih.gov

Synthetic Strategies and Derivatization for Research Applications of Sym Homospermidine

Chemical Synthesis Methodologies for sym-Homospermidine (B1197146) and its Isotopically Labeled Analogues

The chemical synthesis of sym-homospermidine, while less common in literature than its biosynthesis, can be approached through established organic chemistry reactions. A plausible and frequently proposed pathway involves a two-step process starting from putrescine (butane-1,4-diamine). This method is based on the biosynthetic pathway suggested from studies in plants like Santalum album (sandalwood). core.ac.uknih.gov

The first step is the conversion of one molecule of putrescine into its corresponding aldehyde, γ-aminobutyraldehyde. The second step involves a reductive amination, where this aldehyde reacts with a second molecule of putrescine. This reaction initially forms a Schiff base intermediate, which is then reduced to yield the final sym-homospermidine product.

A general scheme for this chemical synthesis is outlined below:

| Step | Reactant 1 | Reactant 2 | Key Process | Intermediate/Product |

| 1 | Putrescine | Oxidizing Agent | Selective Oxidation | γ-Aminobutyraldehyde |

| 2 | γ-Aminobutyraldehyde | Putrescine | Reductive Amination | sym-Homospermidine |

For research applications, particularly in metabolic and mechanistic studies, isotopically labeled analogues of sym-homospermidine are indispensable. These can be prepared biosynthetically or through chemical synthesis.

Biosynthetic Labeling: Studies have successfully produced ¹⁴C-labeled sym-homospermidine by feeding ¹⁴C-labeled precursors to plant tissues that naturally produce the compound. For instance, the administration of [¹⁴C]arginine or [¹⁴C]ornithine to sandal leaves results in the incorporation of the radiolabel into the sym-homospermidine molecule. core.ac.uknih.gov Arginine was found to be a significantly more effective precursor than ornithine in these studies. nih.gov

Chemical Synthesis of Labeled Analogues: A direct chemical synthesis approach would utilize commercially available, isotopically labeled starting materials. For example, stable isotopes such as ¹³C, ¹⁵N, or ²H can be incorporated. Using [¹³C₄]putrescine or [¹⁵N₂]putrescine in the reductive amination scheme described above would yield sym-homospermidine labeled in specific positions, which is crucial for detailed analysis by mass spectrometry or NMR spectroscopy. This method allows for precise control over the location and type of isotopic label within the final molecule.

Chemo-Enzymatic and Enzymatic Synthesis Approaches for sym-Homospermidine and Its Derivatives

The primary enzymatic route for sym-homospermidine synthesis is catalyzed by the enzyme homospermidine synthase (HSS) (EC 2.5.1.44). wikipedia.org This enzyme facilitates the transfer of an aminobutyl group from a donor molecule to an acceptor molecule. The most common reaction catalyzed by HSS is the condensation of two molecules of putrescine to form sym-homospermidine and ammonia. nih.gov

The NAD⁺-dependent reaction proceeds through a three-step mechanism:

Dehydrogenation: The enzyme uses NAD⁺ to oxidize the first molecule of putrescine to 4-aminobutanal (B194337) (an imine), which remains bound to the enzyme.

Condensation: This intermediate then reacts with a second molecule of putrescine to form a Schiff base.

Reduction: The Schiff base is subsequently reduced, yielding sym-homospermidine. nih.gov

HSS can also utilize spermidine (B129725) as the aminobutyl donor, reacting it with putrescine to produce sym-homospermidine and propane-1,3-diamine. wikipedia.org HSS has been isolated and characterized from various organisms, highlighting its role in specific metabolic pathways, such as the biosynthesis of pyrrolizidine (B1209537) alkaloids in plants. nih.gov

| Enzyme Source | Substrate(s) | Catalyzed Reaction |

| Lathyrus sativus (Grass Pea) | Putrescine | 2 Putrescine → sym-Homospermidine + NH₃ |

| Rhodopseudomonas viridis | Putrescine | 2 Putrescine → sym-Homospermidine + NH₃ |

| Acinetobacter tartarogenes | Putrescine | 2 Putrescine → sym-Homospermidine + NH₃ |

| Senecio vernalis | Putrescine, Spermidine | Putrescine + Spermidine → sym-Homospermidine + Propane-1,3-diamine |

Data compiled from references wikipedia.orgnih.gov.

Chemo-enzymatic approaches leverage the specificity of enzymes like HSS while allowing for chemical modifications to the substrates or products. Rational engineering of HSS has been explored to alter its substrate specificity and enhance its catalytic efficiency. For instance, mutants of HSS from Blastochloris viridis have been created that show altered activity and can catalyze the synthesis of spermidine from putrescine and 1,3-diaminopropane (B46017), demonstrating the potential to produce sym-homospermidine derivatives by feeding the enzyme with modified substrates. nih.gov This combination of protein engineering (a "chemo-" technique) and enzymatic catalysis represents a powerful strategy for generating novel polyamine structures.

Design and Synthesis of Functionalized sym-Homospermidine Derivatives and Analogues for Mechanistic Probes

To investigate the biological roles and molecular interactions of sym-homospermidine, researchers design and synthesize functionalized derivatives that act as probes. These tools are engineered to study structure-activity relationships, identify binding partners, and visualize the molecule within biological systems.

Conformationally Restricted Analogues for Structure-Activity Relationship Studies

The flexibility of the polymethylene chains in sym-homospermidine allows it to adopt numerous conformations. To understand which conformation is responsible for a specific biological activity, conformationally restricted analogues are synthesized. These analogues lock the molecule into a more rigid structure, helping to define the optimal geometry for interaction with biological targets.

This strategy has been successfully applied to other polyamines like spermine (B22157), and the principles are directly applicable to sym-homospermidine. nih.govnih.gov The approach involves replacing a flexible portion of the polyamine backbone with a rigid chemical group. For example, one of the central butane (B89635) (-CH₂-CH₂-CH₂-CH₂-) segments of sym-homospermidine could be replaced with:

Cycloalkane rings: Introducing a 1,2-disubstituted cyclopropane (B1198618) or cyclobutane (B1203170) ring creates rigid cis and trans isomers, fixing the distance and orientation between the flanking nitrogen atoms. acs.org

Double or triple bonds: Replacing the single bonds with a C=C double bond (creating cis and trans isomers) or a C≡C triple bond introduces planarity or linearity, respectively, into the backbone. nih.gov

Aromatic rings: A 1,2-disubstituted benzene (B151609) ring can also be used to create a rigid cisoid conformation. nih.gov

By synthesizing a series of these analogues and testing their biological activity, researchers can deduce the spatial requirements for the molecule's function.

Photoactivatable Probes for Covalent Labeling and Cross-linking

To identify the specific proteins, nucleic acids, or other molecules that sym-homospermidine interacts with, photoactivatable probes are used. These probes are chemically identical to the parent molecule but contain an additional photoreactive group that is inert until activated by light. thermofisher.com

The design of such a probe for sym-homospermidine would involve covalently attaching a photoreactive moiety, such as an aryl azide (B81097) or a benzophenone, to the polyamine backbone, typically at one of the terminal primary amino groups. The synthesis involves a standard chemical coupling reaction between sym-homospermidine and a derivative of the photoreactive group.

When this probe is introduced into a biological system, it binds to its natural targets. Upon irradiation with UV light of a specific wavelength, the photoreactive group generates a highly reactive, short-lived species (e.g., a nitrene from an aryl azide). This species immediately forms a stable covalent bond with any nearby molecule, effectively "trapping" and labeling the binding partner. thermofisher.com Subsequent analysis (e.g., by proteomics) can then identify the labeled molecules, revealing the direct interaction partners of sym-homospermidine. nih.gov

Fluorescently Tagged sym-Homospermidine for Imaging and Tracking

Visualizing the subcellular localization and dynamic movements of sym-homospermidine in living cells requires the synthesis of fluorescently tagged derivatives. This is achieved by attaching a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength—to the sym-homospermidine structure.

The synthesis is typically a one-step reaction where a reactive derivative of a fluorophore is coupled to one of the primary amino groups of sym-homospermidine. A common reagent used for labeling amines is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). mdpi.com The reaction of dansyl chloride with sym-homospermidine yields a highly fluorescent sulfonamide conjugate.

| Probe Type | Functional Group | Principle of Action | Research Application |

| Conformationally Restricted | Cycloalkane, C=C or C≡C bond | Reduces conformational flexibility to mimic a specific bioactive shape. | Structure-activity relationship studies. |

| Photoactivatable | Aryl Azide, Benzophenone | Forms a covalent bond with binding partners upon UV light activation. | Identification of interacting molecules (cross-linking). |